SGC-iMLLT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SGC-iMLLT, also known as Chemical Probe 92, is a cell penetrant, potent, and selective inhibitor of YEATS domain MLLT1/3 histone interaction . It has been developed as a first-in-class chemical probe . It downregulates MYC and DDN genes while increasing CD86 in MV4;11 AML cells .

Synthesis Analysis

The synthesis of SGC-iMLLT involves various areas of research including Life Science, Material Science, and Chemical Synthesis .

Molecular Structure Analysis

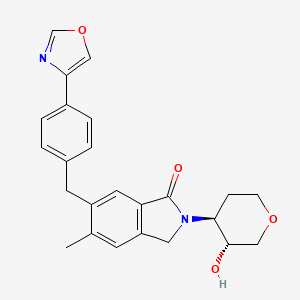

The empirical formula of SGC-iMLLT is C22H24N6O . Its molecular weight is 388.47 . Docking studies utilizing an available crystal structure of MLLT1:H3Kac27 peptide (PDB ID 5J9S) guided the design approach and medicinal chemistry efforts to yield SGC-iMLLT .

Chemical Reactions Analysis

SGC-iMLLT has shown inhibition of both MLLT1 and MLLT3 at 0.15 µM and 0.254 µM respectively . It has been shown to have no significant effect on other proteins in the super elongation complex .

Physical And Chemical Properties Analysis

SGC-iMLLT is a white to beige powder . It is soluble in DMSO at 2 mg/mL . Its storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Inhibition of Histone Interaction

SGC-iMLLT is a potent and selective inhibitor of the YEATS domain MLLT1/3 histone interaction . This interaction is crucial in the regulation of gene expression, particularly in acute myeloid leukemia (AML) cells. By downregulating genes like MYC and DDN, SGC-iMLLT can potentially alter the expression of oncogenes and tumor suppressor genes, providing a pathway for targeted cancer therapies .

Epigenetic Studies: Modulation of Gene Expression

The compound’s ability to modulate histone interactions makes it a valuable tool for epigenetic studies. SGC-iMLLT’s impact on gene expression, such as the upregulation of CD86 in MV4;11 AML cells, offers insights into the epigenetic mechanisms that may contribute to the development and progression of various cancers .

Chemical Biology: Understanding Protein-Protein Interactions

As a chemical probe, SGC-iMLLT helps in dissecting complex protein-protein interactions within the cell. Its high selectivity for the YEATS domain MLLT1/3 provides a clearer understanding of the role these interactions play in cellular processes and disease states .

Drug Development: Screening for Potential Therapeutics

SGC-iMLLT’s selective inhibition properties make it an excellent candidate for screening in drug development programs. Its efficacy in disrupting specific protein interactions can lead to the discovery of new therapeutic agents, especially for diseases where such interactions are pathogenic .

Molecular Biology: Gene Regulation Mechanisms

In molecular biology, SGC-iMLLT can be used to study the mechanisms of gene regulation. By observing the changes in gene expression following treatment with SGC-iMLLT, researchers can infer the roles of histone interactions in the regulation of gene activity .

Pharmacology: Drug Action and Metabolism

The pharmacological properties of SGC-iMLLT, such as its solubility and stability, are essential for understanding its action and metabolism in biological systems. This information is critical for the design of dosage forms and the prediction of pharmacokinetic behaviors .

Toxicology: Safety and Efficacy

SGC-iMLLT’s safety profile, including its combustibility and storage requirements, is vital for assessing its risk-benefit ratio in therapeutic applications. Toxicological studies can determine the safe dosage range and potential side effects, ensuring the compound’s efficacy and safety for human use .

Bioinformatics: Data Analysis and Prediction

Bioinformatics tools can utilize the structural and functional data of SGC-iMLLT to predict its interaction with various proteins and its effects on cellular pathways. This predictive analysis can accelerate the pace of research and development in the aforementioned fields .

Wirkmechanismus

Target of Action

SGC-iMLLT is a first-in-class chemical probe and a potent, selective inhibitor of MLLT1/3-histone interactions . The primary targets of SGC-iMLLT are the YEATS domains of MLLT1 and MLLT3 . These proteins play a crucial role in the regulation of gene expression and have been implicated in acute myeloid leukemia (AML) .

Mode of Action

SGC-iMLLT interacts with its targets by binding to the YEATS domains of MLLT1 and MLLT3 . It shows high binding activity towards MLLT1 YEATS domain (YD) and MLLT3 YD (AF9/YEATS3) with Kd values of 0.129 and 0.077 μM, respectively . This interaction inhibits the MLLT1/3-histone interactions, thereby affecting the function of these proteins .

Biochemical Pathways

By inhibiting these interactions, SGC-iMLLT can potentially disrupt the normal functioning of these pathways .

Pharmacokinetics

SGC-iMLLT shows moderate metabolic resistance with a half-life (t 1/2) of 53 minutes, and 48% of the compound remains after 60 minutes . The primary process for metabolism is N demethylation . These properties can impact the bioavailability of the compound, affecting how much of it is able to reach its target and exert its effects.

Result of Action

The molecular and cellular effects of SGC-iMLLT’s action are related to its inhibition of MLLT1/3-histone interactions. By binding to the YEATS domains of MLLT1 and MLLT3, SGC-iMLLT prevents these proteins from interacting with histones . This can disrupt the normal regulation of gene expression, potentially leading to changes in cellular function .

Zukünftige Richtungen

Overexpression of MLLT1 has been implicated as a driver of acute myeloid leukemia (AML) . The SGC developed SGC-iMLLT as a first-in-class potent and selective inhibitor of YEATS proteins . Expanding this work, a probe with improved in-cell activity was developed with Novartis . This indicates that inhibition of MLLT1 may be a viable approach for the treatment of AML .

Eigenschaften

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNDVASWIHEXCL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SGC-iMLLT | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B1193410.png)